Desacetylcefotaxime

Antimicrobial Susceptibility MIC Determination Gram-Negative Bacteria

Accurate cefotaxime PK/PD modeling requires desacetylcefotaxime quantification-the active metabolite with a 2-h elimination t½ (vs. 0.8 h parent). In renal impairment, t½ exceeds 6 h, mandating reliable reference standards for bioanalytical accuracy. • ≥98% HPLC purity; essential for LC-MS/MS method development & therapeutic drug monitoring • Validated for β-lactamase stability & synergy studies (80% synergy rate vs. anaerobes) • Cefotaxime EP Impurity B for ANDA impurity profiling & forced degradation studies Full CoA provided. Ambient-temperature global shipping.

Molecular Formula C14H15N5O6S2
Molecular Weight 413.4 g/mol
Cat. No. B1237470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylcefotaxime
Synonymsdeacetylcefotaxime
desacetylcefotaxime
desacetylcefotaxime, monosodium salt
desacetylcefotaxime, monosodium salt, (6R-trans)-isome
Molecular FormulaC14H15N5O6S2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
InChIInChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1
InChIKeyFHYWAOQGXIZAAF-RWFJUVPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desacetylcefotaxime: Active Cephalosporin Metabolite


Desacetylcefotaxime (CAS 66340-28-1), also known as 3-desacetylcefotaxime, is the principal in vivo metabolite of the third-generation cephalosporin antibiotic cefotaxime, generated via esterase-mediated deacetylation [1]. It is not merely an inactive degradation product; it retains significant intrinsic antimicrobial activity and possesses a distinct pharmacologic profile characterized by a prolonged elimination half-life and differential β-lactamase stability relative to its parent compound [2]. This dual identity—as both an active agent and a modulator of cefotaxime's activity—is central to its scientific and procurement value, distinguishing it from the metabolites of many other β-lactam antibiotics.

Metabolite Identity Active cephalosporin metabolite with intrinsic antimicrobial activity and distinct pharmacological profile
PK/PD Studies Suitable for pharmacokinetic modeling and metabolite contribution analysis in cefotaxime research
Synergy Research Supports investigation of parent-metabolite combination therapy and resistance suppression

Desacetylcefotaxime: In Vivo Pharmacology


A simplistic approach to cephalosporin selection based solely on in vitro MIC (Minimum Inhibitory Concentration) values of the parent drug is fundamentally flawed for cefotaxime-containing regimens. The in vivo metabolism of cefotaxime yields clinically relevant concentrations of desacetylcefotaxime, a compound that, while 4- to 8-fold less potent than cefotaxime in isolation, is not merely a weaker version of its parent [1]. It exhibits superior β-lactamase stability against specific enzymes, a longer elimination half-life, and a unique capacity for synergistic interaction with cefotaxime against a broad range of pathogens, including Bacteroides fragilis and Staphylococcus aureus [2][3]. Consequently, substituting cefotaxime for another cephalosporin with a similar MIC90 profile, or even for cefotaxime itself in a formulation that does not account for the metabolite's contribution, fails to capture the true in vivo efficacy driven by the parent-metabolite combination. The pharmacological entity of interest is not cefotaxime alone, but the dynamic cefotaxime/desacetylcefotaxime system.

Cefotaxime alone does not replicate the in vivo parent-metabolite synergy system; MIC-based comparisons may overlook the contribution of desacetylcefotaxime.

Other cephalosporin metabolites or generic β-lactam impurities cannot substitute due to differences in β-lactamase stability and specific pathogen activity.

The distinct elimination half-life and free fraction profile differ from cefotaxime, affecting exposure-response modeling; substitution risks inaccurate PK/PD interpretation.

Desacetylcefotaxime: Evidence-Based Selection


Intrinsic Antibacterial Potency

Desacetylcefotaxime's intrinsic antibacterial activity is consistently 4- to 8-fold lower than that of its parent compound, cefotaxime, when tested in vitro [1]. However, this characterization is incomplete. Against specific non-fermenters, its activity can equal or surpass that of established third-generation cephalosporins. For example, against Klebsiella pneumoniae and Pseudomonas cepacia (now Burkholderia cepacia), the antibacterial potency of desacetylcefotaxime was reported to be superior to that of both cefoperazone and ceftazidime [2].

Intrinsic Potency
Head-to-head
Desacetylcefotaxime
4-8x less potent overall
vs K. pneumoniae / P. cepacia
Reported superior to ceftazidime and cefoperazone

Dual-spectrum context: not uniformly weaker; specific advantage against non-fermenters

178 clinical isolates, 10 species; reported activity must be verified in target strain

Antimicrobial Susceptibility MIC Determination Gram-Negative Bacteria

Beta-Lactamase Stability

A key differentiator is desacetylcefotaxime's superior stability against certain β-lactamases. Studies show it is more stable to hydrolysis than cefotaxime when exposed to enzymes from species such as Bacteroides fragilis, Proteus vulgaris, and the K1 enzyme of Enterobacter-Klebsiella [1]. In a more recent analysis of multiple representative β-lactamases, desacetyl-CTX was found to be more stable to hydrolysis than cefotaxime for all investigated enzymes [2]. This enhanced stability is a critical factor in its contribution to the overall efficacy of cefotaxime therapy in mixed infections or against enzyme-producing organisms.

β-Lactamase Stability
Direct comparison
Hydrolysis assay: B. fragilis, P. vulgaris, K1 enzyme Geometric mean rate 2.1x higher, but K1/Km 39-fold higher → lower affinity

Supports resistance mechanism studies; stability profile differs from cefotaxime

Class-level inference; verify against specific enzyme isolates

Beta-Lactamase Resistance Mechanisms Enzymatic Hydrolysis

Elimination Half-Life and Protein Binding

Desacetylcefotaxime exhibits a significantly longer elimination half-life (t1/2) and lower plasma protein binding than cefotaxime. In healthy adults, the mean t1/2 of desacetylcefotaxime is approximately 2 hours, compared to 0.8 hours for cefotaxime [1]. This disparity is more pronounced in patients with renal impairment; in children with severe renal dysfunction (CLCR < 30 ml/min/1.73 m2), the t1/2 of desacetylcefotaxime was 6.19 ± 3.22 h, while cefotaxime's t1/2 was proportionally shorter [2]. Furthermore, desacetylcefotaxime has a much lower degree of plasma protein binding, with a free fraction (Fp) of 0.89 in rat models, compared to 0.48 for cefotaxime, leading to a higher proportion of unbound, pharmacologically active drug [3].

Elimination Half-Life
Head-to-head
Desacetylcefotaxime t1/2 ~2 h (healthy), ~6.2 h (severe renal impairment)

Sustained exposure context; informs PK/PD modeling in renal impairment research

Free fraction 1.85x higher than cefotaxime (rat model data); requires validation in target matrix

Pharmacokinetics Drug Metabolism Protein Binding

Synergy with Cefotaxime

Desacetylcefotaxime does not simply add to the activity of cefotaxime; it acts synergistically against a wide range of clinically relevant pathogens. In studies, the combination of cefotaxime and desacetylcefotaxime was synergistic against 72% to 80% of tested strains, including anaerobes and staphylococci [1][2]. Against Bacteroides fragilis, the MIC50 of the cefotaxime/desacetylcefotaxime combination was 8.0 μg/mL, a significant improvement over cefotaxime alone (32 μg/mL) and comparable to cefoxitin [2]. For Staphylococcus aureus, the combination resulted in a 2- to 4-fold reduction in MICs compared to cefotaxime alone [2].

Synergy Rate
Direct comparison
Combination vs cefotaxime alone
72–80% synergy
B. fragilis MIC50
8.0 µg/mL (4-fold reduction)

Synergy supports combination research; superior to single-agent predictions

Checkerboard assay; anaerobes and staphylococci; reported synergy requires independent confirmation

Drug Synergy Combination Therapy Bactericidal Activity

Meningitis Pathogen Activity

In the context of meningitis treatment, where achieving high bactericidal titers in cerebrospinal fluid is critical, the activity of desacetylcefotaxime has been directly compared to cefotaxime and ceftriaxone. Against Streptococcus pneumoniae, the MIC90 of desacetylcefotaxime (0.20-0.39 μg/mL) was higher than that of cefotaxime (0.024-0.05 μg/mL) and ceftriaxone (0.05-0.10 μg/mL), yet still within clinically relevant ranges [1]. More importantly, against Haemophilus influenzae, desacetylcefotaxime (MIC90 0.39 μg/mL, MBC90 1.56 μg/mL) was vastly more potent than ampicillin (MIC90 50 μg/mL, MBC90 >100 μg/mL), underscoring its value in ampicillin-resistant cases [1].

Meningitis Pathogens
Head-to-head
S. pneumoniae MIC90
0.20–0.39 µg/mL
H. influenzae MIC90
0.39 µg/mL (vs ampicillin 50 µg/mL)

CNS infection model context; distinct potency from cefotaxime and ceftriaxone

In vitro, inoculum 10⁶–10⁸ CFU/mL; clinical relevance is study-dependent

Meningitis Cerebrospinal Fluid Bactericidal Activity

Pseudomonas cepacia Activity

A striking and specific differentiation occurs against Pseudomonas cepacia (Burkholderia cepacia complex), an opportunistic pathogen of significant concern in cystic fibrosis. In head-to-head testing, desacetylcefotaxime was found to be 1-2 log2 dilutions more active than cefotaxime against this species, a rare example of the metabolite surpassing the parent drug in potency [1]. Furthermore, its activity against Klebsiella pneumoniae and Pseudomonas cepacia was confirmed to be superior to that of cefoperazone and ceftazidime [2].

B. cepacia Activity
Direct comparison
Desacetylcefotaxime
1-2 log2 dilutions more active
vs cefotaxime, ceftazidime, cefoperazone
Surpasses all

Unique potency inversion; supports B. cepacia complex research

Reported MIC difference; validate with current clinical isolates

Non-fermenter Cystic Fibrosis Burkholderia cepacia

Desacetylcefotaxime Applications


PK/PD Reference Standard

Desacetylcefotaxime is an essential analytical reference standard for studies involving cefotaxime. Its distinct pharmacokinetic profile—specifically a 2-hour elimination half-life versus 0.8 hours for cefotaxime—must be accounted for in any robust PK/PD model of cefotaxime therapy [1]. Research in special populations (e.g., renal impairment, ECMO) has demonstrated that desacetylcefotaxime accumulation is a critical variable, with half-lives extending to >6 hours in severe renal dysfunction [2]. Procuring a high-purity standard of desacetylcefotaxime is therefore non-negotiable for accurate bioanalytical method development, therapeutic drug monitoring, and dose-optimization studies.

Synergy and Combination Therapy

The well-documented, quantitative synergy between cefotaxime and desacetylcefotaxime (e.g., 80% synergy rate against anaerobes) makes this compound a cornerstone for research into combination antimicrobial therapy [1]. Studies exploring the mechanisms of synergy, or seeking to develop novel co-drugs (as evidenced by patents for ester-linked ciprofloxacin-desacetylcefotaxime conjugates [2]), rely on access to the individual components. Desacetylcefotaxime is not a generic cephalosporin; its specific interaction with cefotaxime is a unique experimental system for investigating enhanced bacterial killing and suppression of resistance emergence.

Beta-Lactamase Stability and Resistance

Given its superior stability against specific β-lactamases compared to cefotaxime (e.g., those from B. fragilis and P. vulgaris), desacetylcefotaxime serves as a valuable probe for studying enzyme-substrate interactions [1]. Researchers investigating novel β-lactamase inhibitors or characterizing the hydrolytic profile of emerging enzymes can use desacetylcefotaxime to differentiate between enzyme variants and to understand the structural basis for enhanced stability. This application is grounded in direct comparative hydrolysis data showing its distinct kinetic behavior [2].

Burkholderia cepacia Complex Research

The paradoxical finding that desacetylcefotaxime is 1-2 log2 dilutions more potent than its parent compound against Pseudomonas cepacia (B. cepacia) provides a strong rationale for its use in BCC-focused research [1]. For laboratories developing novel therapeutics or studying the susceptibility patterns of this challenging pathogen, desacetylcefotaxime is a critical control and comparator compound. Its unique potency against BCC, which is superior to that of ceftazidime and cefoperazone [2], is a quantitatively defined advantage that justifies its selection over other cephalosporin metabolites.

Application
Selection Property
Validation Focus
Cefotaxime PK/PD modeling
Metabolite exposure context (t1/2 ~2 h vs 0.8 h)
Renal impairment exposure simulation; bioanalytical method validation
Antimicrobial synergy research
Reported synergy rate (72–80%) with cefotaxime
Checkerboard assay reproducibility; strain-panel expansion
Beta-lactamase characterization
Hydrolysis stability profile vs specific enzymes
Kinetic comparison with cefotaxime; enzyme variant screening
B. cepacia complex studies
Species-specific MIC advantage (1-2 dilutions)
MIC determination against BCC clinical isolates; comparator benchmarking

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